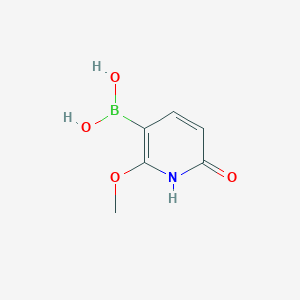![molecular formula C21H12BrNO B12818784 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline is a complex organic compound that belongs to the class of benzofuroquinolines. This compound is characterized by a fused tricyclic structure that includes a benzofuran ring and a quinoline ring, with a bromophenyl group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline typically involves a multi-step process. One common method starts with 3-(2-methoxyphenyl)quinolin-4(1H)-one, which undergoes sequential chlorination and demethylation, followed by intramolecular cyclization. This transformation is efficient and can be conducted under metal-free and mild reaction conditions, yielding the desired benzofuroquinoline in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromophenyl group allows for various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, typically use palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of aryl-substituted benzofuroquinolines.
Scientific Research Applications
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline has shown promise in various scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)benzofuro[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. In the context of its antileukemia activity, the compound has been shown to selectively inhibit the proliferation of leukemia cells. This is likely due to its ability to interfere with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
6-(4-Bromophenyl)benzofuro[3,2-c]quinoline can be compared with other benzofuroquinoline derivatives and similar heterocyclic compounds:
Benzofuro[3,2-c]quinoline: Similar in structure but without the bromophenyl group, these compounds also exhibit diverse biological activities.
Furo[3,2-c]pyridines: These compounds share a similar core structure and have been reported to possess anticancer and antibacterial properties.
Quinolines: A broader class of compounds that includes many drugs with antimalarial, antibacterial, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, particularly its potential as an antileukemia agent .
Properties
Molecular Formula |
C21H12BrNO |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
6-(4-bromophenyl)-[1]benzofuro[3,2-c]quinoline |
InChI |
InChI=1S/C21H12BrNO/c22-14-11-9-13(10-12-14)20-19-16-6-2-4-8-18(16)24-21(19)15-5-1-3-7-17(15)23-20/h1-12H |
InChI Key |
ZSXWLVKAQDAIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4O3)C(=N2)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


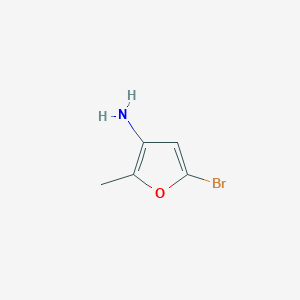
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)


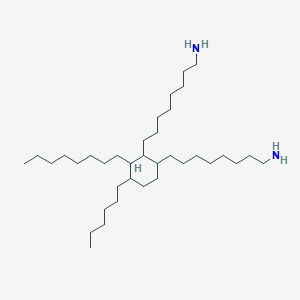

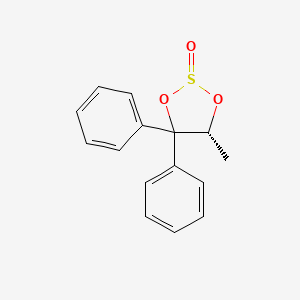
![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
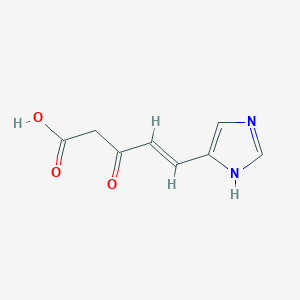
![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)
![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
